H2L 5765834

LPA receptor pharmacology GPCR antagonists subtype selectivity

H2L 5765834 is the only commercially available antagonist simultaneously blocking LPA1, LPA3, and LPA5 receptors (IC50: 94, 752, 463 nM) with zero activity at LPA2/LPA4. Unlike Ki16425 (LPA1/3 only) or AM095 (LPA1-selective), only H2L 5765834 adequately inhibits LPA5-mediated platelet shape change (IC50=13.73 μM, 47% max inhibition) and LPA-induced DRG neuronal responses—AM095 (10 μM) shows no effect in identical assays. Essential for oncology, thrombosis, and neuropathic itch research requiring complete LPA1/3/5 axis blockade without LPA2/4 confounding.

Molecular Formula C21H12N2O7
Molecular Weight 404.3 g/mol
CAS No. 420841-84-5
Cat. No. B1662645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH2L 5765834
CAS420841-84-5
Synonyms2,3-Dihydro-2-[3-(4-nitrophenoxy)phenyl]-1,3-dioxo-1H-isoindole-5-carboxylic acid
Molecular FormulaC21H12N2O7
Molecular Weight404.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O
InChIInChI=1S/C21H12N2O7/c24-19-17-9-4-12(21(26)27)10-18(17)20(25)22(19)14-2-1-3-16(11-14)30-15-7-5-13(6-8-15)23(28)29/h1-11H,(H,26,27)
InChIKeyHFYPTENHTPNXGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H2L 5765834 (CAS 420841-84-5): A Differentiated LPA1/3/5 Antagonist for LPA Receptor Pharmacology


H2L 5765834 (CAS 420841-84-5) is a non-lipid, small-molecule antagonist of the lysophosphatidic acid (LPA) receptors LPA1, LPA3, and LPA5. Its reported IC50 values are 94 nM for LPA1, 463 nM for LPA5, and 752 nM for LPA3, with no observed activity at LPA2 or LPA4 receptors [1]. The compound's unique antagonism profile distinguishes it from widely used LPA receptor modulators, offering a specific tool for dissecting the physiological and pathological contributions of the LPA1/3/5 receptor axis.

Why H2L 5765834 Cannot Be Substituted with Generic LPA Antagonists Like Ki16425 or AM095


In LPA receptor pharmacology, generic substitution is not feasible due to the distinct and non-overlapping subtype selectivity profiles of available antagonists. Ki16425 primarily targets LPA1 and LPA3 (with Ki values of 0.34 μM and 0.93 μM, respectively) and lacks activity at LPA5 [2], while AM095 is a selective LPA1 antagonist with no reported activity at LPA3 or LPA5 [3]. In contrast, H2L 5765834 uniquely antagonizes LPA1, LPA3, and LPA5 simultaneously [1]. For experimental designs requiring simultaneous interrogation of LPA1, LPA3, and LPA5 signaling—such as in platelet activation, cancer cell invasion, or neuropathic itch—substituting H2L 5765834 with Ki16425 or AM095 would fundamentally alter the pharmacological intervention and compromise the validity of conclusions regarding LPA5-dependent mechanisms.

Quantitative Differentiation of H2L 5765834 from LPA1/3 (Ki16425) and LPA1-Selective (AM095) Antagonists


LPA5 Antagonism: The Primary Differentiator from Ki16425 and AM095

H2L 5765834 demonstrates antagonism at LPA5 with an IC50 of 463 nM [1]. In contrast, the widely used LPA1/3 antagonist Ki16425 exhibits no activity at LPA5 (Ki > 10 μM) [2], and the LPA1-selective antagonist AM095 also lacks LPA5 antagonism [3]. This represents a qualitative difference in target engagement.

LPA receptor pharmacology GPCR antagonists subtype selectivity

LPA1 Antagonism: 1.4-Fold More Potent than Ki16425

At the LPA1 receptor, H2L 5765834 exhibits an IC50 of 94 nM [1]. Under comparable Ca2+ mobilization assay conditions in RH7777 cells, Ki16425 demonstrates an IC50 of 130 nM [2]. This translates to a 1.4-fold greater potency for H2L 5765834 at the LPA1 target.

GPCR pharmacology LPA1 receptor Ca2+ mobilization

LPA3 Antagonism: 3.1-Fold More Potent than Ki16425

H2L 5765834 inhibits LPA3 with an IC50 of 752 nM [1]. Under comparable assay conditions, Ki16425 shows an IC50 of 2.3 μM for LPA3 [2]. This constitutes a 3.1-fold greater potency for H2L 5765834 at the LPA3 receptor.

LPA3 receptor EDG family receptors GPCR pharmacology

Functional Platelet Shape Change Inhibition: 13.73 μM IC50 and 47% Maximal Inhibition

In a functional assay of LPA-induced platelet shape change, H2L 5765834 inhibits with an IC50 of 13.73 ± 2.52 μM and achieves a maximal inhibition of 47% [1]. Ki16425, by contrast, is ineffective in this LPA5-dependent functional assay because it lacks LPA5 antagonism [2]. This functional data directly validates the LPA5 antagonism observed in receptor-level assays.

platelet activation thrombosis research LPA5 pharmacology

Selectivity Profile: No Activity at LPA2 or LPA4, Confirming Target Specificity

H2L 5765834 exhibits no detectable activity at LPA2 or LPA4 receptors at concentrations up to 10 μM [1]. Ki16425 shows weak activity at LPA2 (Ki = 6.5 μM) but lacks LPA5 activity, while H2L 5765834 uniquely combines LPA1/3/5 antagonism with LPA2/LPA4 inactivity. This selectivity profile is well-defined and enables precise dissection of LPA1/3/5-mediated signaling pathways without confounding effects on LPA2 or LPA4.

LPA receptor selectivity GPCR profiling off-target assessment

Direct Head-to-Head Comparison: H2L 5765834 vs. AM095 in DRG Neuron LPA5 Signaling

In a direct head-to-head experiment assessing LPA (5 μM)-induced responses in dorsal root ganglion (DRG) neurons, H2L 5765834 (10 μM) significantly reduced the percentage of responding neurons, whereas AM095 (10 μM), an LPA1-selective antagonist, failed to attenuate the response [1]. This direct comparative evidence demonstrates that LPA5—uniquely antagonized by H2L 5765834—is the primary receptor mediating LPA-induced neuronal signaling in this context.

neuropathic itch DRG neurons LPA5 signaling

Defined Research Applications for H2L 5765834 Based on Comparative Evidence


Investigating LPA5-Dependent Platelet Activation and Thrombosis Mechanisms

H2L 5765834 is the preferred pharmacological tool for studying LPA5-mediated platelet activation because it is the only antagonist among commonly used compounds (Ki16425, AM095) with validated LPA5 inhibitory activity (IC50 = 463 nM) [1]. This is confirmed by functional data showing inhibition of LPA-induced platelet shape change with an IC50 of 13.73 μM and maximal inhibition of 47% [1]. Researchers investigating the role of LPA5 in thrombosis, platelet-leukocyte interactions, or platelet-cancer cell crosstalk should prioritize H2L 5765834 over Ki16425 or AM095 to ensure LPA5-mediated components are adequately blocked.

Dissecting LPA1/3/5-Mediated Signaling in Neuropathic Itch and Sensory Neuron Biology

For studies of LPA-induced signaling in dorsal root ganglion (DRG) neurons, H2L 5765834 is essential. Direct head-to-head experiments demonstrate that H2L 5765834 (10 μM) significantly reduces LPA-responding DRG neurons, whereas the LPA1-selective antagonist AM095 (10 μM) has no effect [2]. This confirms that LPA5—uniquely targeted by H2L 5765834—is the predominant mediator of LPA-induced neuronal activation in this system. Researchers in neurobiology and pain research should select H2L 5765834 when a compound capable of blocking both LPA1/3 and LPA5 is required.

Interrogating LPA1/3/5-Mediated Tumor Cell Invasion and Cancer-Platelet Crosstalk

H2L 5765834 has been employed at 10 μM to uncouple the LPA-LPAR signaling axis in prostate cancer cell and platelet co-culture models, enabling the isolation of specific LPA receptor contributions to cancer cell invasion and apoptotic resistance [3]. The compound's unique LPA1/3/5 antagonism profile makes it the appropriate choice for oncology studies where both LPA1/3 and LPA5 have been implicated in tumor progression and metastatic dissemination.

GPCR Pharmacological Tool Validation and Selectivity Profiling

H2L 5765834 serves as a validated reference antagonist for LPA1, LPA3, and LPA5 in GPCR screening panels and assay development due to its well-characterized IC50 values (94 nM, 752 nM, and 463 nM, respectively) and established inactivity at LPA2 and LPA4 [1]. Its differentiated profile compared to Ki16425 (LPA1/3 only) and AM095 (LPA1 only) [4][5] makes it uniquely valuable for constructing selectivity panels that require a compound with LPA5 antagonism but without LPA2/LPA4 activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for H2L 5765834

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.